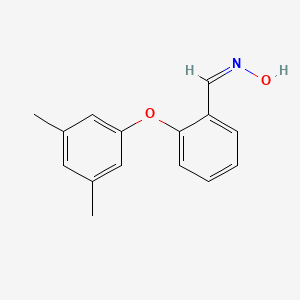
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime typically involves the reaction of 2-(3,5-Dimethylphenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, the aromatic rings allow for interactions with various biological macromolecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime include:
2-(3,5-Dimethylphenoxy)benzaldehyde: The precursor to the oxime, lacking the oxime group.
2-(3,5-Dimethylphenoxy)benzenecarboxylic acid: A carboxylic acid derivative with different reactivity and applications.
2-(3,5-Dimethylphenoxy)benzenemethanol: An alcohol derivative with unique properties. The uniqueness of this compound lies in its oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(NZ)-N-[[2-(3,5-dimethylphenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO2/c1-11-7-12(2)9-14(8-11)18-15-6-4-3-5-13(15)10-16-17/h3-10,17H,1-2H3/b16-10- |
InChI Key |
DQFGOUPURYYCII-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=N\O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



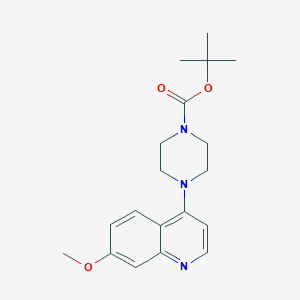
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
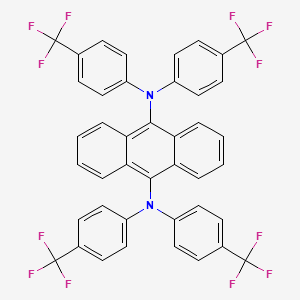
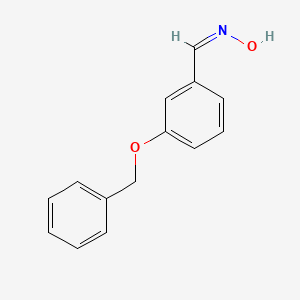
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
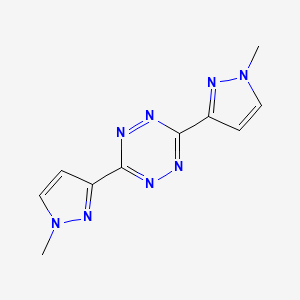
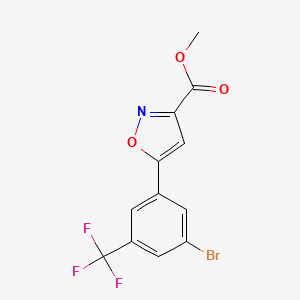
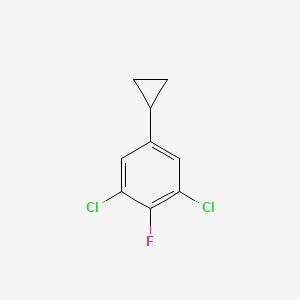

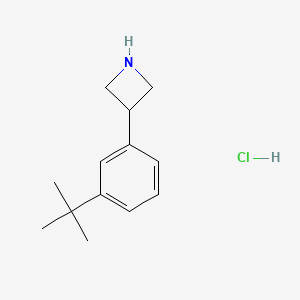
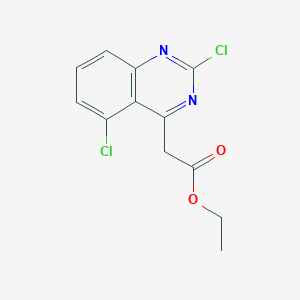
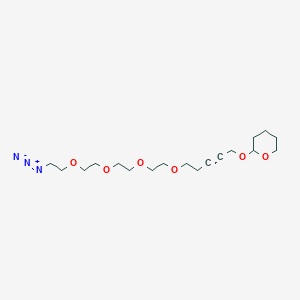
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
